molecular formula C12H17NO2 B13874379 2-(Dimethylamino)-6-propan-2-yloxybenzaldehyde

2-(Dimethylamino)-6-propan-2-yloxybenzaldehyde

Cat. No.: B13874379
M. Wt: 207.27 g/mol
InChI Key: IRBUENGQOMRADI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)-6-propan-2-yloxybenzaldehyde is an organic compound with a complex structure that includes a dimethylamino group, a propan-2-yloxy group, and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-6-propan-2-yloxybenzaldehyde typically involves the reaction of 2-hydroxy-6-dimethylaminobenzaldehyde with isopropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the substitution of the hydroxyl group with the isopropyl group, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-6-propan-2-yloxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as alkyl halides and bases like sodium hydroxide (NaOH) are commonly employed.

Major Products Formed

    Oxidation: 2-(Dimethylamino)-6-propan-2-yloxybenzoic acid.

    Reduction: 2-(Dimethylamino)-6-propan-2-yloxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)-6-propan-2-yloxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-6-propan-2-yloxybenzaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)benzaldehyde: Lacks the propan-2-yloxy group, making it less hydrophobic.

    6-Propan-2-yloxybenzaldehyde: Lacks the dimethylamino group, reducing its basicity and nucleophilicity.

    2-(Dimethylamino)-6-methoxybenzaldehyde: Contains a methoxy group instead of a propan-2-yloxy group, affecting its steric and electronic properties.

Uniqueness

2-(Dimethylamino)-6-propan-2-yloxybenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino and propan-2-yloxy groups allows for versatile interactions and applications in various fields.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-(dimethylamino)-6-propan-2-yloxybenzaldehyde

InChI

InChI=1S/C12H17NO2/c1-9(2)15-12-7-5-6-11(13(3)4)10(12)8-14/h5-9H,1-4H3

InChI Key

IRBUENGQOMRADI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1C=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.